![molecular formula C11H15NO B6262642 N-(1-phenylpropan-2-yl)acetamide CAS No. 14383-60-9](/img/no-structure.png)
N-(1-phenylpropan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Phenylpropan-2-yl)acetamide, also known as NPP, is an organic compound with a broad range of applications in the fields of medicine, chemistry, and pharmacology. NPP is a versatile compound that has been used in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules. Additionally, NPP has been used in the development of various laboratory experiments and has been studied for its biochemical and physiological effects. In
科学的研究の応用
Neurodegenerative Disorders
“N-(1-phenylpropan-2-yl)acetamide” derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds have shown to have neuroprotective effects, reducing oxidative stress and stabilizing mitochondrial membranes .
Monoamine Oxidase Inhibitor
Pargyline, a derivative of “N-(1-phenylpropan-2-yl)acetamide”, is a monoamine oxidase inhibitor. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .
Treatment for Type 1 Diabetes
Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes . It helps in managing the blood sugar levels and reducing the complications associated with diabetes .
Cardiovascular Complications
Pargyline is also used to treat cardiovascular complications associated with diabetes . It helps in managing the heart health of patients suffering from diabetes .
作用機序
Mode of Action
, are known to inhibit monoamine oxidase (MAO), specifically the MAO-B isoform . This inhibition can lead to an increase in the levels of certain neurotransmitters in the brain, potentially providing therapeutic benefits in conditions like Parkinson’s disease .
Biochemical Pathways
Inhibition of this pathway can lead to increased levels of monoamine neurotransmitters in the brain, which may have neuroprotective effects .
Pharmacokinetics
24300 and boiling point of 3496ºC at 760mmHg , may influence its pharmacokinetic profile.
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-phenylpropan-2-yl)acetamide involves the reaction of 1-phenylpropan-2-amine with acetic anhydride in the presence of a catalyst to form the desired product.", "Starting Materials": [ "1-phenylpropan-2-amine", "acetic anhydride", "catalyst" ], "Reaction": [ "Add 1-phenylpropan-2-amine to a reaction flask", "Add acetic anhydride to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 2-3 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture to hydrolyze any remaining acetic anhydride", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer to remove any remaining solids", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
CAS番号 |
14383-60-9 |
製品名 |
N-(1-phenylpropan-2-yl)acetamide |
分子式 |
C11H15NO |
分子量 |
177.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。